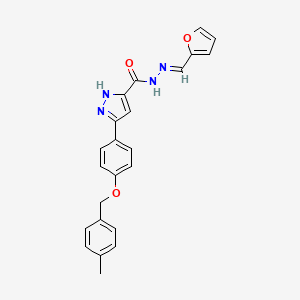

N'-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Furanrings, eines Pyrazolrings und einer Carbohydrazidgruppe aus, was sie aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid beinhaltet typischerweise einen mehrstufigen Reaktionsprozess. Ein gängiges Verfahren umfasst die Kondensationsreaktion zwischen Furan-2-carbaldehyd und 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen für mehrere Stunden durchgeführt, um eine vollständige Reaktion sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Steuern von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit eingesetzt werden. Reinigungsschritte wie Umkristallisation oder Chromatographie werden verwendet, um das Endprodukt mit der gewünschten Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbonsäurederivate zu bilden.

Reduktion: Die Carbohydrazidgruppe kann reduziert werden, um entsprechende Aminderivate zu bilden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Furan-2-carbonsäurederivate.

Reduktion: Entsprechende Aminderivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivität.

Medizin: Wird als potenzieller Therapeutikum aufgrund seiner bioaktiven Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seinen potenziellen Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext ab und erfordern weitere Forschung für eine detaillierte Aufklärung.

Wirkmechanismus

The mechanism of action of N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Vergleich Mit ähnlichen Verbindungen

N’-(Furan-2-ylmethylen)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazol-3-carbohydrazid kann mit anderen Pyrazolderivaten verglichen werden, wie zum Beispiel:

- N’-(Furan-2-ylmethylen)-5-(4-hydroxyphenyl)-1H-pyrazol-3-carbohydrazid

- N’-(Furan-2-ylmethylen)-5-(4-methoxyphenyl)-1H-pyrazol-3-carbohydrazid

Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich jedoch in den Substituenten an den aromatischen Ringen. Das Vorhandensein verschiedener Substituenten kann ihre chemischen und biologischen Eigenschaften erheblich beeinflussen, wodurch jede Verbindung in ihren Anwendungen und Wirkungen einzigartig ist.

Eigenschaften

CAS-Nummer |

634896-74-5 |

|---|---|

Molekularformel |

C23H20N4O3 |

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

N-[(E)-furan-2-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H20N4O3/c1-16-4-6-17(7-5-16)15-30-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-29-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |

InChI-Schlüssel |

CQWRKKINUMRKBV-ZVHZXABRSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |

Kanonische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)

![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)

![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)

![Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)

![3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11640544.png)

![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)

methanone](/img/structure/B11640550.png)

![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)